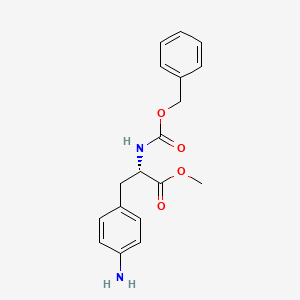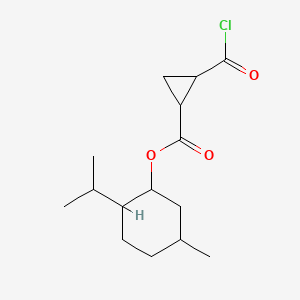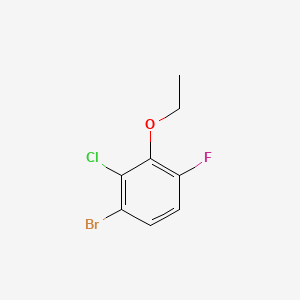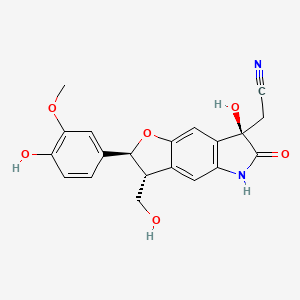
1-(Benzyloxy)-2,3-difluoro-5-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzyloxy)-2,3-difluoro-5-iodobenzene is an organic compound that belongs to the class of halogenated benzene derivatives. This compound is characterized by the presence of a benzyloxy group, two fluorine atoms, and an iodine atom attached to a benzene ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 2,3-difluorophenol, undergoes bromination to introduce a bromine atom at the desired position on the benzene ring.
Benzyl Protection: The hydroxyl group of the brominated intermediate is protected by converting it into a benzyloxy group using benzyl bromide and a base such as potassium carbonate.
Halogen Exchange Reaction: The bromine atom is then replaced with an iodine atom through a halogen exchange reaction using a suitable iodine source, such as sodium iodide, in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques like recrystallization or column chromatography, and environmentally friendly solvents and reagents to minimize waste and improve yield.
化学反应分析
Types of Reactions
1-(Benzyloxy)-2,3-difluoro-5-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the benzyloxy group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the benzyloxy group.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or organometallic compounds can be formed.
Oxidation Products: Oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives.
Reduction Products: Reduction can lead to the formation of phenols or dehalogenated benzene derivatives.
科学研究应用
1-(Benzyloxy)-2,3-difluoro-5-iodobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene depends on its specific application
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.
Receptor Binding: It can act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.
DNA Intercalation: The compound can intercalate into DNA, affecting its structure and function, which can be useful in studying genetic processes or developing anticancer agents.
相似化合物的比较
1-(Benzyloxy)-2,3-difluoro-5-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1-(Benzyloxy)-2,3-difluoro-4-iodobenzene: Similar structure but with the iodine atom at a different position, leading to different reactivity and applications.
1-(Benzyloxy)-2,3-difluoro-5-bromobenzene: Bromine instead of iodine, which affects the compound’s reactivity and the types of reactions it can undergo.
1-(Benzyloxy)-2,3-difluoro-5-chlorobenzene:
The uniqueness of this compound lies in the combination of the benzyloxy group, fluorine atoms, and iodine atom, which imparts specific reactivity and makes it suitable for a wide range of applications in research and industry.
属性
分子式 |
C13H9F2IO |
|---|---|
分子量 |
346.11 g/mol |
IUPAC 名称 |
1,2-difluoro-5-iodo-3-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9F2IO/c14-11-6-10(16)7-12(13(11)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI 键 |
MGWPDVANSGEPHS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC(=C2)I)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



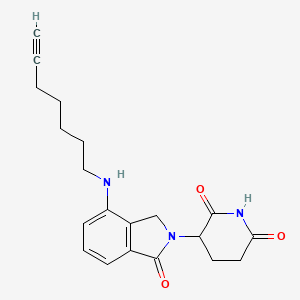
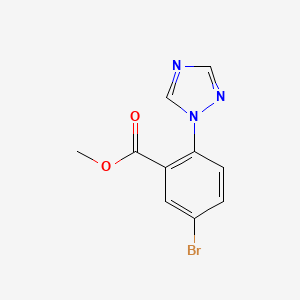


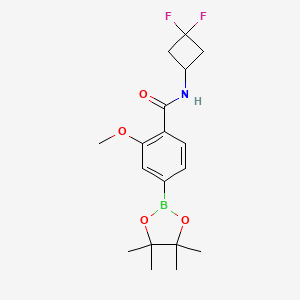
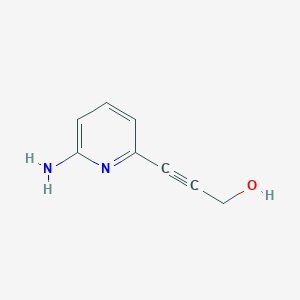

![methyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B14764756.png)
![3-[[(2S,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-2-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14764765.png)
